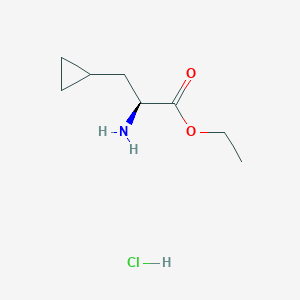
Ethyl (S)-2-amino-3-cyclopropylpropanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (S)-2-amino-3-cyclopropylpropanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyl group, an amino group, and an ethyl ester moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-amino-3-cyclopropylpropanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylcarboxylic acid and ethyl chloroformate.
Formation of Intermediate: Cyclopropylcarboxylic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Esterification: The acid chloride is then reacted with ethanol in the presence of a base such as pyridine to form the ethyl ester intermediate.
Amination: The ethyl ester intermediate undergoes amination with (S)-2-amino-3-propanol in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl (S)-2-amino-3-cyclopropylpropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Coupling agents like EDCI or DCC (dicyclohexylcarbodiimide) in the presence of bases like triethylamine.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or other substituted derivatives.
科学的研究の応用
Ethyl (S)-2-amino-3-cyclopropylpropanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of Ethyl (S)-2-amino-3-cyclopropylpropanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes involved in metabolic pathways. The cyclopropyl group provides steric hindrance, influencing the binding affinity and specificity of the compound. The amino group can form hydrogen bonds with active site residues, while the ester moiety can undergo hydrolysis to release active metabolites.
類似化合物との比較
Ethyl (S)-2-amino-3-cyclopropylpropanoate hydrochloride can be compared with similar compounds such as:
Ethyl (S)-2-amino-3-phenylpropanoate hydrochloride: Differing by the presence of a phenyl group instead of a cyclopropyl group, affecting its steric and electronic properties.
Ethyl (S)-2-amino-3-methylpropanoate hydrochloride: Differing by the presence of a methyl group, leading to variations in reactivity and biological activity.
Ethyl (S)-2-amino-3-cyclobutylpropanoate hydrochloride: Differing by the presence of a cyclobutyl group, influencing its conformational flexibility and binding interactions.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in chemical synthesis, biological research, and pharmaceutical development. Further studies are warranted to explore its full potential and uncover new applications.
特性
分子式 |
C8H16ClNO2 |
|---|---|
分子量 |
193.67 g/mol |
IUPAC名 |
ethyl (2S)-2-amino-3-cyclopropylpropanoate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7(9)5-6-3-4-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m0./s1 |
InChIキー |
XVVHSCUCSKEKJQ-FJXQXJEOSA-N |
異性体SMILES |
CCOC(=O)[C@H](CC1CC1)N.Cl |
正規SMILES |
CCOC(=O)C(CC1CC1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


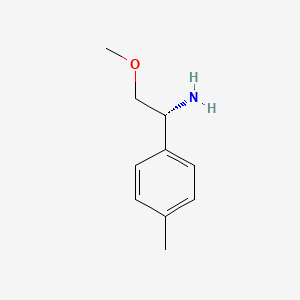
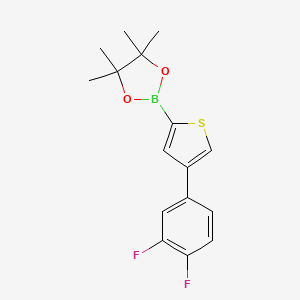

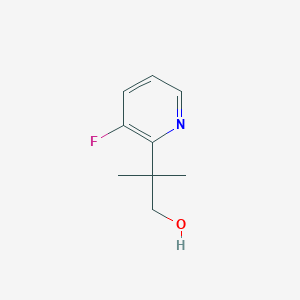
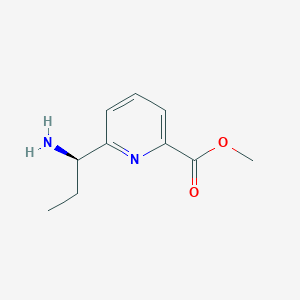

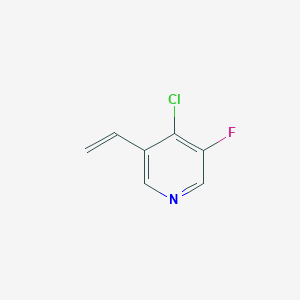
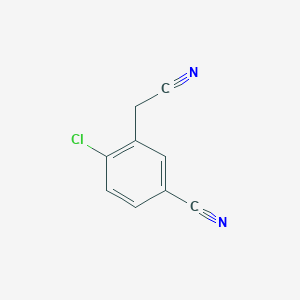

![(1S,3S,5S,6R,8S)-3-Ethyl-5-(quinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B12965707.png)


![[6-(3-Hydroxypropyl)pyridin-3-yl]boronic acid](/img/structure/B12965741.png)

